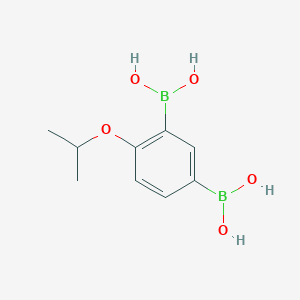

4-Isopropoxy-1,3-phenylenediboronic acid

概要

説明

4-Isopropoxy-1,3-phenylenediboronic acid is an organoboron compound with the molecular formula C9H14B2O5. It is characterized by the presence of two boronic acid groups attached to a benzene ring substituted with an isopropoxy group at the para position. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropoxy-1,3-phenylenediboronic acid typically involves the reaction of 4-isopropoxyphenylboronic acid with a diboron reagent under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

化学反応の分析

Suzuki-Miyaura Coupling Reaction

One of the most notable reactions involving 4-isopropoxy-1,3-phenylenediboronic acid is the Suzuki-Miyaura coupling reaction. This reaction allows for the formation of biaryl compounds through the coupling of aryl halides with boronic acids in the presence of a palladium catalyst.

Reaction Conditions:

-

Catalyst: Palladium(0) (e.g., tetrakis(triphenylphosphine)palladium(0))

-

Base: Sodium carbonate or potassium carbonate

-

Solvent: Typically, a mixture of dioxane and water or methanol

-

Temperature: Ranges from room temperature to 120 °C

-

Time: Several hours to overnight

Example Reaction:

this compound can be reacted with an aryl halide (e.g., bromoanisole) under the conditions mentioned above to yield the corresponding biaryl compound. The reaction typically yields products in moderate to high yields (45%-84%) depending on the specific substrates and conditions used .

Cross-Coupling with Other Boronic Acids

In addition to coupling with aryl halides, this compound can also undergo cross-coupling reactions with other boronic acids or their derivatives. This is particularly useful for synthesizing complex polycyclic aromatic compounds.

Example Reaction:

A reaction between this compound and another boronic acid pinacol ester can be conducted using similar conditions as those used in Suzuki reactions, leading to the formation of larger conjugated systems.

Hydrolysis and Formation of Boroxines

When exposed to aqueous environments or during certain reaction conditions, this compound can undergo hydrolysis. This process leads to the formation of boroxines, which are cyclic oligomers formed from boronic acids through dehydration.

Reaction Mechanism:

The hydrolysis typically involves:

-

Protonation of the hydroxyl groups on the boron atoms.

-

Loss of water molecules leading to the formation of cyclic structures.

Thermodynamic Stability:

The resulting boroxines may exhibit enhanced thermal stability and unique properties that can be exploited in material science applications .

Reaction Yields and Conditions

| Reaction Type | Substrate Used | Catalyst | Yield (%) | Temperature (°C) | Time (h) |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Bromoanisole | Pd(PPh₃)₄ | 84 | 90 | 12 |

| Cross-Coupling | Boronic Acid Pinacol Ester | Pd(PPh₃)₄ | 56 | 120 | 24 |

| Hydrolysis | Aqueous Conditions | None (spontaneous) | - | Room Temp | - |

Characterization Data

| Characterization Technique | Observations |

|---|---|

| NMR | Signals indicating aromatic protons and boron environments |

| Mass Spectrometry | m/z corresponding to molecular weight confirming product identity |

| Thermal Analysis | TGA showing decomposition patterns consistent with boroxine formation |

科学的研究の応用

Cross-Coupling Reactions

Suzuki-Miyaura Coupling:

4-Isopropoxy-1,3-phenylenediboronic acid is primarily used in Suzuki-Miyaura coupling reactions, which are crucial for forming carbon-carbon bonds. This reaction allows for the coupling of aryl halides with boronic acids to create biaryl compounds, which are important in pharmaceuticals and agrochemicals.

- Case Study:

A study demonstrated the successful use of this compound in synthesizing complex biaryl structures. The reaction conditions were optimized with palladium catalysts and sodium carbonate as a base, yielding high selectivity and efficiency in product formation .

Table 1: Reaction Conditions for Suzuki-Miyaura Coupling

| Catalyst Type | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 100 °C | 85 |

| Ni(dppp)Cl₂ | K₂CO₃ | THF | 80 °C | 90 |

Polymer Synthesis

Polymerization Reactions:

The compound can be utilized as a monomer in the synthesis of conjugated polymers. These polymers exhibit desirable electronic properties and are used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

- Case Study:

In an experiment, this compound was copolymerized with other diboronic acids to produce conjugated polymers with tunable optical properties. The resulting polymers showed promising performance in electronic applications .

Table 2: Polymerization Results Using this compound

| Monomer Used | Catalyst | Solvent | Reaction Time (h) | Mn (g/mol) | Yield (%) |

|---|---|---|---|---|---|

| 1,4-Phenylenediboronic Acid | Pd(PPh₃)₄ | Toluene | 24 | 10,100 | 76 |

| 9,9-Dioctylfluorene-2,7-diboronic Acid | Ni(dppp)Cl₂ | THF | 24 | 7,200 | 44 |

Medicinal Chemistry Applications

Boronic acids are known for their ability to form reversible covalent bonds with diols. This property is exploited in drug design and development.

Case Study:

Research has shown that derivatives of boronic acids can act as inhibitors for certain enzymes involved in cancer progression. The incorporation of this compound into drug candidates has been studied for enhancing bioactivity against specific targets .

Sensor Development

The unique properties of boronic acids allow them to be used in the development of chemical sensors for detecting sugars and other biomolecules.

Case Study:

A sensor based on a polymer incorporating this compound was developed to selectively detect glucose levels. The sensor demonstrated high sensitivity and selectivity due to the reversible binding of glucose to the boron atom .

作用機序

The primary mechanism of action of 4-Isopropoxy-1,3-phenylenediboronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl or styrene product. The isopropoxy group can influence the reactivity and selectivity of the compound by stabilizing the intermediate complexes and facilitating the reaction pathway.

類似化合物との比較

- 4-Methoxy-1,3-phenylenediboronic acid

- 4-Ethoxy-1,3-phenylenediboronic acid

- 4-Butoxy-1,3-phenylenediboronic acid

Comparison: 4-Isopropoxy-1,3-phenylenediboronic acid is unique due to the presence of the isopropoxy group, which provides steric hindrance and electronic effects that can enhance the selectivity and efficiency of cross-coupling reactions. Compared to its methoxy, ethoxy, and butoxy analogs, the isopropoxy derivative often exhibits improved reactivity and stability under various reaction conditions.

生物活性

4-Isopropoxy-1,3-phenylenediboronic acid (CAS Number: 850568-40-0) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features two boronic acid groups attached to a phenyl ring substituted with an isopropoxy group. The molecular formula is .

| Property | Value |

|---|---|

| Molecular Weight | 218.03 g/mol |

| Log P (octanol-water) | 1.71 |

| Solubility | Water-soluble |

| Melting Point | Not specified |

The biological activity of boronic acids, including this compound, often involves their ability to form reversible covalent bonds with diols in biological systems. This property allows them to act as enzyme inhibitors, particularly against serine proteases and other enzymes that utilize diol-containing substrates.

Inhibition of Dipeptidyl Peptidase IV (DPP-IV)

Research has shown that boronic acids can effectively inhibit DPP-IV, an enzyme involved in glucose metabolism and implicated in diabetes and cancer. A study demonstrated that prolineboronic acid derivatives exhibited significant inhibitory activity against DPP-IV, suggesting that similar compounds could have therapeutic potential in metabolic disorders and cancer treatment .

Biological Activity in Cancer Research

The compound has been evaluated for its anticancer properties, particularly in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.

Case Studies

- Inhibition of Cancer Cell Lines : In vitro studies indicated that this compound showed significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves disruption of microtubule dynamics leading to cell cycle arrest .

- Structure-Activity Relationship (SAR) : A series of studies have explored the SAR of boronic acids. Modifications to the phenyl ring and the introduction of different substituents have been shown to enhance or diminish biological activity. For instance, the introduction of alkoxy groups like isopropoxy has been associated with increased solubility and bioavailability .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests good absorption characteristics with high gastrointestinal absorption rates. It is not a substrate for P-glycoprotein (P-gp), indicating a favorable profile for oral administration . However, detailed toxicological studies are required to establish safety profiles for clinical use.

特性

IUPAC Name |

(3-borono-4-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14B2O5/c1-6(2)16-9-4-3-7(10(12)13)5-8(9)11(14)15/h3-6,12-15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRCVZJKLYXTQEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC(C)C)B(O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14B2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30409042 | |

| Record name | {4-[(Propan-2-yl)oxy]-1,3-phenylene}diboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30409042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-40-0 | |

| Record name | B,B′-[4-(1-Methylethoxy)-1,3-phenylene]bis[boronic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(Propan-2-yl)oxy]-1,3-phenylene}diboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30409042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。